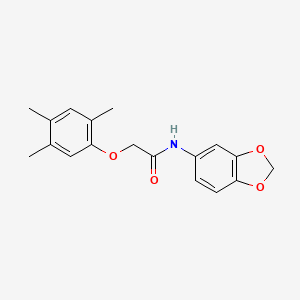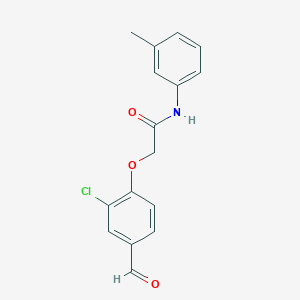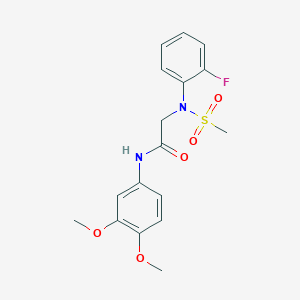![molecular formula C18H26N4O3 B5885124 N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide, also known as AZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a hydrazide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. The anti-tumor activity of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis by inhibiting the VEGF pathway.
Biochemical and Physiological Effects
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. In addition, N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide in lab experiments is its ability to exhibit multiple therapeutic activities. It can be used to study the anti-inflammatory, anti-tumor, and antibacterial properties of compounds. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
One of the limitations of using N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its therapeutic activities. Another direction is to explore its potential use in combination therapies with other compounds. Additionally, future studies could focus on optimizing the synthesis method of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide to improve its purity and yield.
Métodos De Síntesis
The synthesis of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide involves the reaction of 5-nitro-2-benzaldehyde and 1-azepanamine with pentanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide. The purity of the compound is confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has exhibited antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-2-3-8-18(23)20-19-14-15-13-16(22(24)25)9-10-17(15)21-11-6-4-5-7-12-21/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPJLSQVCWXQM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)


![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)